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molecular formula C8H7NO5 B156571 5-Nitrovanillin CAS No. 6635-20-7

5-Nitrovanillin

Cat. No. B156571
M. Wt: 197.14 g/mol
InChI Key: ZEHYRTJBFMZHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318785B2

Procedure details

To a solution of concentrated nitric acid (900 ml) and water (900 ml) was added 4-hydroxy-3-methoxybenzaldehyde (300 g) at a temperature under 10° C. After stirring 1 hour at 0° C. the precipitate was filtered and washed with water.
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[OH:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[O:14][CH3:15]>O>[OH:5][C:6]1[C:13]([N+:1]([O-:4])=[O:2])=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
300 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 1 hour at 0° C. the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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